1(3H)-Isobenzofuranone, 3-propyl-
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Overview
Description
“1(3H)-Isobenzofuranone, 3-propyl-” is a chemical compound that belongs to the class of organic compounds known as benzofurans . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Chemical Reactions Analysis
Benzofuran compounds have been shown to exhibit potent biological properties including analgesic, anti-inflammatory, antibacterial, antifungal, antitumor, antiviral, and enzyme inhibitory activities . There are also fluorescently active benzofuran compounds which have received increasing attention .Scientific Research Applications
Cytotoxic Activity and Biological Applications
1(3H)-Isobenzofuranone, 3-propyl- and its derivatives have been primarily studied for their cytotoxic activities and potential therapeutic applications. For instance:
- Cytotoxic Screening : Derivatives of isobenzofuranone were synthesized and screened for cytotoxic activity against leukemia cancer cell lines. Remarkably, certain derivatives showed selective cytotoxic effects on leukemic cells without harming peripheral blood mononuclear cells (PBMC), hinting at their potential for targeted cancer therapy (Maia et al., 2016).
- Isolation from Mangrove Endophytic Fungus : A study identified a new isobenzofuranone derivative isolated from the mangrove endophytic fungus Penicillium sp. This compound exhibited significant cytotoxicity against cancer cell lines, further confirming the potential of isobenzofuranone derivatives in cancer research (Yang et al., 2013).
- Marine Streptomyces Derivative : Another novel derivative was isolated from marine Streptomyces sp., exhibiting cytotoxicities against human cancer cell lines. This highlights the diversity of sources from which therapeutically valuable isobenzofuranone derivatives can be derived (Xie et al., 2012).
- Inhibition of Pore-forming Protein Perforin : Certain aryl-substituted isobenzofuran-1(3H)-ones were identified as inhibitors of the lymphocyte pore-forming protein perforin, offering insights into their potential immunological applications (Spicer et al., 2012).
Structural and Chemical Studies
Isobenzofuranone and its derivatives are also subjects of structural and chemical studies due to their unique properties:
- Resonance-Assisted Hydrogen Bonding : The resonance-assisted hydrogen bonding in isobenzofuran-1(3H)-ones (phtalides) was analyzed, revealing their structural stability and significance in biological activities (Franca et al., 2016).
- Green Chemistry Synthesis : A green chemistry approach was employed for the synthesis of isobenzofuran-1(3H)-ones, demonstrating an environmentally friendly and efficient synthesis method (Mola et al., 2012).
Safety And Hazards
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
properties
IUPAC Name |
3-propyl-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-4,6-7,10H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIQQXQMQKATFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C2=CC=CC=C2C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446766 |
Source
|
Record name | 1(3H)-Isobenzofuranone, 3-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-propylisobenzofuran-1(3H)-one | |
CAS RN |
72424-08-9 |
Source
|
Record name | 1(3H)-Isobenzofuranone, 3-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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